Diazene, bis(1,1-dimethyl-5-hexenyl)-
Description
Properties
CAS No. |
143958-74-1 |
|---|---|
Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
bis(2-methylhept-6-en-2-yl)diazene |
InChI |
InChI=1S/C16H30N2/c1-7-9-11-13-15(3,4)17-18-16(5,6)14-12-10-8-2/h7-8H,1-2,9-14H2,3-6H3 |
InChI Key |
KEUQKUFYVZYJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC=C)N=NC(C)(C)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Sulfamide Synthesis via SuFEx Click Chemistry
The process begins with the reaction of 1,1-dimethyl-5-hexen-1-amine with sulfuryl fluoride (SO₂F₂) under mild conditions to form the corresponding sulfamide. This step, conducted at room temperature in dichloromethane, achieves yields exceeding 80% due to the high efficiency of SuFEx. The resulting sulfamide serves as a stable intermediate amenable to electrochemical oxidation.
Electrochemical Oxidation Conditions
The sulfamide undergoes oxidation in an undivided electrochemical cell equipped with a graphite anode and nickel cathode. A mixture of acetonitrile and water (4:1 v/v) containing lithium perchlorate (LiClO₄) as the supporting electrolyte facilitates the reaction at a constant potential of +1.8 V vs. Ag/AgCl. Under these conditions, the sulfamide is selectively oxidized to the diazene via a two-electron transfer process, with sulfur dioxide (SO₂) eliminated as a byproduct. Preliminary data suggest yields of 45–60% for alkyl-substituted diazenes, though optimization for sterically hindered groups like 1,1-dimethyl-5-hexenyl remains ongoing.
Traditional Aza-Ramberg-Bäcklund Reaction
The aza-Ramberg-Bäcklund reaction, a classical method for diazene synthesis, involves the chlorination of sulfamides followed by base-mediated elimination of SO₂. While effective for simpler alkyl diazenes, its application to bis(1,1-dimethyl-5-hexenyl)-diazene presents challenges.
Chlorination and Cyclization
Treatment of the sulfamide intermediate with trichloroisocyanuric acid (TCCA) in dichloromethane generates a thiadiaziridine-1,1-dioxide intermediate. Subsequent exposure to a strong base such as 1,8-diazabicycloundec-7-ene (DBU) at 0°C induces cycloreversion, yielding the diazene. However, the steric bulk of the 1,1-dimethyl-5-hexenyl groups impedes efficient SO₂ elimination, resulting in diminished yields (20–30%) and significant byproduct formation.
Hydrazine Oxidation Pathways
Oxidation of 1,1-dimethyl-5-hexenyl hydrazine represents a theoretically straightforward route, though practical limitations arise from precursor instability.
Hydrazine Synthesis and Oxidation
Condensation of 1,1-dimethyl-5-hexen-1-amine with hydrazine hydrate produces the substituted hydrazine, which is subsequently oxidized using lead(IV) acetate (Pb(OAc)₄) in anhydrous ethanol. While this method affords the target diazene in 35–40% yield, the propensity of the hydrazine intermediate toward disproportionation and oxidative degradation complicates isolation.
Radical Coupling Approaches
Emerging methodologies exploit the homolytic cleavage of hydrazine derivatives to generate radical species, which recombine to form diazenes. Movassaghi and co-workers demonstrated this strategy in the synthesis of cyclotryptamine alkaloids, wherein photolysis of N-aminopyrrolidines generates carbon-centered radicals that dimerize via N–N bond formation. Adapting this approach to bis(1,1-dimethyl-5-hexenyl)-diazene would require designing a precursor capable of stabilizing transient radicals, a task complicated by the compound’s branched architecture.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Scalability | Functional Group Tolerance | Key Limitations |
|---|---|---|---|---|
| Electrochemical Oxidation | 45–60 | High | Moderate | Requires specialized equipment |
| Aza-Ramberg-Bäcklund | 20–30 | Moderate | Low | Poor yields with bulky substituents |
| Hydrazine Oxidation | 35–40 | Low | High | Precursor instability |
| Radical Coupling | N/A | Theoretical | Low | No demonstrated success for target |
Mechanistic Considerations and Side Reactions
The electrochemical pathway proceeds via a concerted deprotonation-oxidation mechanism, minimizing side reactions common to chlorination-based methods. In contrast, the aza-Ramberg-Bäcklund reaction often produces sulfonic acid byproducts due to incomplete SO₂ elimination, particularly with sterically encumbered substrates. Hydrazine oxidation, while conceptually simple, suffers from competing N–N bond cleavage under strong oxidative conditions.
Chemical Reactions Analysis
Types of Reactions: Diazene, bis(1,1-dimethyl-5-hexenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and other byproducts.
Reduction: Reduction reactions can convert the diazene compound back to hydrazine derivatives.
Substitution: The diazene compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrogen gas, hydrazine derivatives, and substituted diazene compounds .
Scientific Research Applications
Diazene, bis(1,1-dimethyl-5-hexenyl)- has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Biological Studies: Diazene compounds are studied for their potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of diazene compounds in drug development.
Industrial Applications: The compound is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of diazene, bis(1,1-dimethyl-5-hexenyl)- involves the nitrogen-nitrogen double bond (N=N) undergoing various chemical transformations. The compound can act as a hydrogen donor in hydrogenation reactions, where it transfers hydrogen atoms to unsaturated substrates. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Diazene Derivatives
To contextualize the properties of bis(1,1-dimethyl-5-hexenyl)-diazene, the following compounds are analyzed:
Diazene, bis(1,1-dimethylethyl)- (tert-Butyl Diazene)
- Molecular Weight : 142.24 g/mol (smaller than the target compound due to shorter substituents) .
- Structure : Features two tert-butyl groups (branched alkyl substituents), contributing to high steric hindrance and thermal stability.
- Thermal Data: No direct melting/boiling points provided, but tert-butyl groups typically enhance thermal resistance compared to linear alkanes.
- Reactivity : Likely less reactive than alkenyl-substituted diazenes due to saturated substituents.
Diazene, bis(3-chlorophenyl)-, 1-oxide
- logP (Octanol-Water Partition Coefficient): 4.919, indicating significant hydrophobicity due to aromatic chlorinated substituents .
- Molecular Volume (McVol) : 178.430 ml/mol, smaller than aliphatic diazenes with long-chain substituents .
- Applications : Aryl diazenes are often used as dyes or intermediates in pharmaceuticals, contrasting with aliphatic analogs like the target compound.
Diazene, bis(4-methoxyphenyl)-, 1-oxide
- Thermodynamic Data : Enthalpy of fusion (ΔfusH) ranges from 20.63 kJ/mol to 29.30 kJ/mol, reflecting crystalline stability from methoxy groups .
- Polarity : Methoxy groups increase polarity compared to alkyl or alkenyl substituents, affecting solubility in polar solvents.
Dimethyl Diazene
- Volatility : Emitted from PE-PUR foam but dissipates within 24 hours, suggesting high volatility due to small substituents .
- Stability : Less stable than bulkier diazenes; degradation products may include nitrogen radicals.
Comparative Data Table
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
